molecular formula C25H24N2O6S B2565343 methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 941970-02-1

methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No. B2565343
CAS RN: 941970-02-1
M. Wt: 480.54
InChI Key: LJAOGBXZOMIOHX-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-Benzothiadiazines . These are known for their antiviral activity . The compound is synthesized from saccharin derivatives, and the key stage of its synthesis is a Curtius rearrangement followed by an intramolecular cyclization .


Synthesis Analysis

The synthesis of this compound involves a novel method developed for the preparation of the 2H-1,2,4-benzo-thiadiazin-3(4H)-one 1,1-dioxides . This method is distinguished by its originality, simplicity in use, and the availability of starting materials and reagents at a low cost . The major part of the synthetic process is carried out in a one-pot manner without the isolation and purification of the intermediate products .


Molecular Structure Analysis

The structure of the compounds obtained was confirmed from 1H NMR and 13C NMR spectroscopic data and also by elemental analysis . The molecular and crystal structures of both forms were confirmed by X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of saccharins with hydrazine to give the hydrazides . The nitrosation of the latter leads to the acylazides which undergo a thermal Curtius rearrangement when refluxed in toluene, to give the isocyanates . Under the reaction conditions, they undergo an intramolecular cyclization involving the nitrogen atom of the sulfonamide group and yield the target compounds .

Scientific Research Applications

Foldamer Design and Biotechnology

Foldamers are oligomers designed to adopt specific three-dimensional conformations. They find applications in biotechnology, nanotechnology, and medicinal chemistry. The compound’s hybrid structure, containing both amide and acetylene units, makes it an interesting candidate for foldamer design. Researchers can explore its conformational properties and potential as a scaffold for creating novel biomaterials or drug delivery systems .

Medicinal Chemistry: Targeting Protein-Protein Interactions

The compound’s unique structure may allow it to interact with specific protein surfaces. Researchers can investigate its binding affinity to protein pockets involved in disease pathways. By targeting protein-protein interactions, this compound could serve as a lead compound for drug development .

Supramolecular Chemistry: Host-Guest Systems

Supramolecular chemistry involves non-covalent interactions between molecules. The compound’s foldamer-like structure could be utilized in host-guest systems. Researchers can explore its ability to encapsulate guest molecules, potentially leading to applications in drug delivery, catalysis, or sensing .

Materials Science: Foldamer-Based Nanomaterials

Foldamers can self-assemble into well-defined nanostructures. Investigating the compound’s self-assembly behavior could lead to the development of new nanomaterials. These materials might find applications in sensors, coatings, or optoelectronic devices .

Crystal Engineering: Understanding Packing and Intermolecular Interactions

The compound’s crystal structure provides insights into its packing arrangement and intermolecular interactions. Researchers can study its crystal lattice and identify potential weak interactions (such as hydrogen bonds). This knowledge contributes to crystal engineering and informs the design of new crystalline materials .

Computational Chemistry: Modeling and Predictions

Using computational methods, researchers can simulate the compound’s behavior in different environments. Molecular dynamics simulations, quantum mechanical calculations, and docking studies can predict its interactions with other molecules. Such insights aid in rational drug design and understanding its behavior in biological systems .

properties

IUPAC Name

methyl 2-[[2-(2-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-4-17-9-5-6-10-21(17)27-25(29)26(22-11-7-8-12-23(22)34(27,30)31)16-18-15-19(32-2)13-14-20(18)24(28)33-3/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAOGBXZOMIOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

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